molecular formula C8H13N3O2 B14637432 N-Ethyl-N'-methyl-N-(5-methyl-1,2-oxazol-3-yl)urea CAS No. 55807-99-3

N-Ethyl-N'-methyl-N-(5-methyl-1,2-oxazol-3-yl)urea

Cat. No.: B14637432
CAS No.: 55807-99-3
M. Wt: 183.21 g/mol
InChI Key: JAGRBORHRGTKBU-UHFFFAOYSA-N
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Description

N-Ethyl-N’-methyl-N-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-methyl-N-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of N-ethyl-N’-methylurea with 5-methyl-1,2-oxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-Ethyl-N’-methyl-N-(5-methyl-1,2-oxazol-3-yl)urea can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-methyl-N-(5-methyl-1,2-oxazol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions include oxazole derivatives, amine derivatives, and substituted oxazole compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

N-Ethyl-N’-methyl-N-(5-methyl-1,2-oxazol-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-methyl-N-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxazole ring and urea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N’-methylurea: Lacks the oxazole ring, making it less versatile in terms of reactivity and applications.

    N-Methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea: Similar structure but without the ethyl group, which may affect its binding affinity and reactivity.

    N-Ethyl-N’-(5-methyl-1,2-oxazol-3-yl)urea: Similar structure but without the methyl group, which may influence its solubility and stability.

Uniqueness

N-Ethyl-N’-methyl-N-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the presence of both ethyl and methyl groups along with the oxazole ring. This combination enhances its reactivity, stability, and potential for diverse applications in various fields.

Properties

CAS No.

55807-99-3

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-ethyl-3-methyl-1-(5-methyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C8H13N3O2/c1-4-11(8(12)9-3)7-5-6(2)13-10-7/h5H,4H2,1-3H3,(H,9,12)

InChI Key

JAGRBORHRGTKBU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NOC(=C1)C)C(=O)NC

Origin of Product

United States

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